24-(Benzyloxy)-24-oxotetracosanoic acid
Description
24-(Benzyloxy)-24-oxotetracosanoic acid is a synthetic fatty acid derivative characterized by a 24-carbon backbone (tetracosanoic acid) with a benzyloxy-oxo functional group at the terminal carbon. This structural modification introduces both lipophilic (long alkyl chain) and aromatic (benzyloxy) properties, making it a candidate for studying enzyme interactions, particularly in bacterial fatty acid biosynthesis pathways like those involving mtFabH (a β-ketoacyl-ACP synthase III) .
Properties
Molecular Formula |
C31H52O4 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
24-oxo-24-phenylmethoxytetracosanoic acid |
InChI |
InChI=1S/C31H52O4/c32-30(33)26-22-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-23-27-31(34)35-28-29-24-20-19-21-25-29/h19-21,24-25H,1-18,22-23,26-28H2,(H,32,33) |
InChI Key |
ILSFQWBQUCAJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated using PubChem-based estimations.
Drug-like Properties
- Solubility : Low aqueous solubility (LogP ~8.2) limits bioavailability, a common issue for long-chain fatty acids.
- Metabolic stability : The benzyloxy group may slow oxidative metabolism compared to alkyl ethers.
- Toxicity: No in vivo data available, but structurally similar C22–C26 compounds show moderate cytotoxicity in hepatocyte assays .
Research Findings and Gaps
- Top virtual hits: C24 derivatives ranked among the top 5% of 7,560 screened compounds for mtFabH inhibition, with binding scores comparable to known inhibitors (e.g., thiolactomycin) .
- Unresolved questions :
- Impact of stereochemistry (R vs. S configuration at C24) on activity.
- In vivo efficacy and pharmacokinetics remain untested.
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